molecular formula C36H68O4 B12689392 9-Octadecenoic acid (9Z)-, dimer CAS No. 7049-68-5

9-Octadecenoic acid (9Z)-, dimer

Cat. No.: B12689392
CAS No.: 7049-68-5
M. Wt: 564.9 g/mol
InChI Key: YZAZXIUFBCPZGB-QZOPMXJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The dimerization of oleic acid is commonly achieved through a Diels-Alder reaction, which involves heating unsaturated fatty acids in the presence of a clay catalyst. A typical procedure uses tall oil fatty acids, which contain a mixture of oleic acid, linoleic acid, and other fatty acids. The reaction is carried out at elevated temperatures (around 260°C) and pressures (90 psi) for several hours .

Industrial Production Methods

In industrial settings, the production of dimer acids involves the use of montmorillonite clay as a catalyst, along with lithium salts and water. The mixture is stirred and heated in an autoclave to facilitate the dimerization process. The resulting product is a mixture of dimers, trimers, and unreacted monomers, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

Oleic acid, dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include polyamide resins, adhesives, and surfactants. These products are widely used in industrial applications due to their unique properties and versatility .

Scientific Research Applications

Oleic acid, dimer has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which oleic acid, dimer exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence membrane fluidity. The dimerization process itself involves the formation of a cyclohexene ring through a Diels-Alder reaction, which is crucial for its chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid, dimer is unique due to its high molecular weight and the presence of a cyclohexene ring, which imparts distinct chemical and physical properties. Its ability to form stable polyamide resins and its versatility in various industrial applications make it a valuable compound .

Properties

CAS No.

7049-68-5

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

(Z)-octadec-9-enoic acid

InChI

InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9-

InChI Key

YZAZXIUFBCPZGB-QZOPMXJLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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